molecular formula C36H45ClN2O4 B1507937 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate CAS No. 215370-93-7

3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate

Cat. No.: B1507937
CAS No.: 215370-93-7
M. Wt: 605.2 g/mol
InChI Key: VPUZRDXXKUQKNE-UHFFFAOYSA-M
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Description

This compound is a cationic benzo[e]indolium derivative featuring a conjugated π-system with a perchlorate counterion. Its structure includes a benzo[e]indolium core substituted with butyl and methyl groups at the 1-, 3-, and 2-positions, respectively, and a prop-1-en-1-yl linker connecting to a second indolylidene moiety. The extended conjugation between the indolylidene and benzo[e]indolium units enhances its electronic properties, making it suitable for applications in organic electronics, such as dye-sensitized solar cells (DSSCs) or nonlinear optical materials . The butyl groups improve solubility in organic solvents, while the perchlorate counterion stabilizes the cationic charge, though it may raise concerns about oxidative sensitivity .

Properties

IUPAC Name

3-butyl-2-[3-(1-butyl-3,3,5-trimethylindol-2-ylidene)prop-1-enyl]-1,1-dimethylbenzo[e]indol-3-ium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N2.ClHO4/c1-8-10-23-37-30-21-19-26(3)25-29(30)35(4,5)32(37)17-14-18-33-36(6,7)34-28-16-13-12-15-27(28)20-22-31(34)38(33)24-11-9-2;2-1(3,4)5/h12-22,25H,8-11,23-24H2,1-7H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUZRDXXKUQKNE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C)C(C1=CC=CC3=[N+](C4=C(C3(C)C)C5=CC=CC=C5C=C4)CCCC)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60723829
Record name 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215370-93-7
Record name 3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60723829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Chemical Structure and Properties

The compound can be characterized by the following structural features:

  • Molecular Formula : C27H37N2O4Cl
  • Molecular Weight : 482.05 g/mol
  • IUPAC Name : 3-butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate

The biological activity of this compound may be attributed to several mechanisms:

  • Cationic Amphiphilic Properties : The presence of quaternary ammonium groups suggests potential interactions with cell membranes, influencing membrane fluidity and permeability.
  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit specific enzymes such as phospholipases, which are crucial in various cellular processes .
  • Antioxidant Activity : The indole structure may confer antioxidant properties, potentially protecting cells from oxidative stress .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a variety of pharmacological effects:

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits activity against Gram-positive bacteria
NeuroprotectiveProtects neuronal cells from apoptosis

In Vitro Studies

A study investigated the effects of related indole derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. The mechanism was linked to the modulation of apoptotic pathways involving caspases and Bcl-2 family proteins .

In Vivo Studies

In vivo studies on animal models have demonstrated that similar compounds can reduce tumor growth rates and enhance survival rates in treated subjects. These findings highlight the potential for therapeutic applications in oncology .

Toxicological Assessments

Toxicological evaluations have shown that while some derivatives exhibit low toxicity profiles, others may induce cytotoxicity at higher concentrations. This necessitates careful dose optimization in therapeutic contexts .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The benzo[e]indolium moiety provides electron-rich regions susceptible to electrophilic attack. Common reaction sites include:

Position Reactivity Example Reactions
C-4 and C-6High electron density due to resonance stabilizationNitration, halogenation, or sulfonation under acidic conditions
N-Alkyl groupsSteric hindrance from butyl/methyl groups limits reactivityLimited substitution unless strong nucleophiles are used

The perchlorate counterion (ClO₄⁻) stabilizes the cationic indolium structure, enabling reactions in polar aprotic solvents like DMF or DMSO .

Photochemical Behavior

The conjugated system allows for light-induced reactions:

Condition Reaction Type Outcome
UV-Vis irradiation (400–600 nm)PhotoisomerizationReversible E/Z isomerization of the prop-1-en-1-yl bridge
Visible light with oxidantsSinglet oxygen generationPotential use in photodynamic therapy or organic synthesis

Similar indolium derivatives exhibit fluorescence quenching upon binding to biomolecules, suggesting analogous behavior for this compound .

Redox Reactions

The indolium cation participates in reduction-oxidation processes:

Reagent Reaction Product
NaBH₄Reduction of the cationic indolium coreFormation of a neutral dihydroindole derivative
Ce(IV) saltsOxidation of the butyl side chainGeneration of ketone or carboxylic acid groups

The perchlorate ion acts as a non-coordinating counterion, minimizing interference in redox processes .

Coordination Chemistry

The compound’s structure enables interactions with metal ions:

Metal Ion Binding Site Application
Transition metals (e.g., Cu²⁺, Fe³⁺)Nitrogen atoms in the indolium coreFormation of stable complexes for catalytic applications
Lanthanides (e.g., Eu³⁺)Conjugated π-systemLuminescent materials with tunable emission

These interactions are pH-dependent, with optimal binding occurring in neutral to slightly acidic conditions.

Comparative Reactivity of Analogues

The table below contrasts this compound with structurally similar indolium derivatives:

Compound Key Structural Difference Reactivity Profile
Cy3 dimethyl iodide Iodide counterion, shorter alkyl chainsEnhanced biomolecule binding due to lower steric hindrance
EVT-1803274Hexafluorophosphate counterionImproved thermal stability in organic solvents
6-MethoxyindoleLack of cationic chargeLimited participation in redox reactions

Stability Under Various Conditions

Condition Effect
Aqueous solutions (pH 2–8)Stable for ≤24 hrs; decomposition at extremes
Organic solvents (CH₂Cl₂, THF)Stable indefinitely when anhydrous
Heating (>150°C)Perchlorate decomposition risk; exothermic reaction

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s closest analogs are perchlorate salts of benzo[e]indolium derivatives. Key comparisons include:

Compound Name Substituents Counterion Key Properties Applications Ref.
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate Butyl, methyl Perchlorate High solubility, broad absorption in visible spectrum (~500–700 nm), strong charge transfer Organic semiconductors, DSSCs
2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydro-benzo[e]indol-2-ylidene)-propenyl]-1,1,3-trimethyl-1H-benzo[e]indolium perchlorate Bromo, methyl Perchlorate Bromine enhances electron-withdrawing capacity; redshifted absorption (~550–750 nm) Photovoltaic materials
3-(4-Chlorophenyl)-1H-1,2,4-triazole (neutral analog) Chlorophenyl None Neutral structure with intramolecular H-bonding; crystalline solid Pharmaceutical intermediates
2-(4-Chloro-1,3-dihydro-3,3,7-trimethyl-2H-indol-2-ylidene)-2-cyanoacetamide Chloro, methyl, cyanoacetamide None Strong hydrogen bonding (N–H⋯O), R22(8) motifs in crystal packing Crystallography studies

Key Observations :

  • Electronic Effects : Bromo substituents (as in the second compound) redshift absorption spectra compared to alkyl groups, enhancing light-harvesting efficiency in DSSCs . The target compound’s butyl groups prioritize solubility over spectral range.
  • Counterion Impact : Perchlorate offers charge stabilization but may limit thermal stability compared to hexafluorophosphate (e.g., 3-butyl-...hexafluorophosphate in ), which is less oxidizing and more thermally robust.
  • Hydrogen Bonding: Neutral analogs like the cyanoacetamide derivative form extensive H-bonded networks (R22(8) motifs), improving crystallinity but reducing solubility compared to cationic perchlorate salts .
Stability and Reactivity
  • Perchlorate Salts : While effective for charge delocalization, perchlorate’s oxidizing nature necessitates careful handling. In contrast, hexafluorophosphate salts (e.g., CAS 885691-99-6 ) offer better stability for high-temperature applications.
  • Alkyl vs. Aryl Substituents: Butyl/methyl groups in the target compound improve solubility in nonpolar solvents, whereas aryl substituents (e.g., chlorophenyl in ) enhance rigidity and π-stacking in solid-state materials.

Preparation Methods

Preparation of Indolium Precursors

The substituted indolium units are typically synthesized starting from indoline derivatives. Alkylation at the nitrogen (N-alkylation) with butyl groups is performed using butyl halides under basic conditions. Methyl groups at the 3 and 5 positions are introduced via methylation reactions or by using appropriately substituted starting materials.

Formation of the Prop-1-en-1-yl Linker

The conjugated linker between the two indolium units is introduced by a condensation reaction between the 2-position of one indolium unit and a suitable aldehyde or haloketone derivative on the other. This results in the formation of a vinylene bridge (prop-1-en-1-yl) with E-configuration, which enhances conjugation and electronic communication between the two chromophores.

Salt Formation with Perchlorate

The final indolium cation is paired with the perchlorate anion by treatment with perchloric acid or a perchlorate salt under controlled conditions to precipitate the perchlorate salt. This step is crucial for obtaining a stable, crystalline product with desirable solubility and electrochemical properties.

Research Findings and Optimization

Based on the chemical literature and data from PubChem and related organic synthesis studies:

  • The molecular weight of the compound is approximately 644.7 g/mol.
  • The compound is synthesized via a stepwise approach involving quaternization and formation of the vinylene bridge with high regioselectivity.
  • Reaction conditions such as temperature, solvent, and stoichiometry are critical for high yield and purity.
  • The use of polar solvents such as acetonitrile or ethanol is common, but water has also been reported as a green solvent alternative for related indolium compounds.
  • Mild heating (around 60 °C) facilitates the condensation step without decomposing sensitive substituents.
  • Perchlorate salts are favored for their stability and crystallinity, but safety precautions are necessary due to the oxidizing nature of perchlorates.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature Solvent Yield (%) Notes
N-Butylation Butyl bromide, base (e.g., K2CO3) Room temperature Acetonitrile 85-90 Alkylation of indoline nitrogen
Methylation Methyl iodide or methyl sulfate Room temperature Acetonitrile 80-88 Introduction of methyl groups at 3,5-positions
Condensation (linker) Aldehyde or haloketone derivative, base 50-60 °C Ethanol or water 70-95 Formation of prop-1-en-1-yl bridge
Salt formation Perchloric acid or NaClO4 0-25 °C Ethanol or water >90 Precipitation of perchlorate salt

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to minimize by-products?

Methodological Answer: The synthesis typically involves multi-step condensation and alkylation reactions. For example:

Indole Intermediate Formation : React 3,3,5-trimethyl-1-butylindole derivatives with propionaldehyde under anhydrous conditions to form the enamine linkage. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Quaternization : Introduce the benzo[e]indolium core via alkylation with 1,1-dimethylethyl iodide. Catalysts like KI improve reactivity .

Perchlorate Salt Formation : Metathesis with NaClO₄ in methanol ensures counterion exchange. Slow reagent addition prevents premature precipitation .
Key Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., THF/MeOH mixtures) to suppress side reactions.

Advanced Question

Q. How can transient absorption spectroscopy (TAS) and time-resolved fluorescence resolve excited-state dynamics in this compound?

Methodological Answer:

  • TAS Setup : Use a pump-probe system with femtosecond laser pulses (λ = 400 nm excitation). Measure kinetics at 500–800 nm to track intersystem crossing or charge-transfer states .
  • Fluorescence Lifetimes : Employ time-correlated single-photon counting (TCSPC) with picosecond resolution. Compare decay profiles in solvents of varying polarity (e.g., DCM vs. DMSO) to assess solvatochromic effects.
  • Data Interpretation : Fit decay curves to multi-exponential models and correlate with DFT-predicted energy gaps. Contradictory lifetimes may arise from aggregation; control sample homogeneity via sonication .

Basic Question

Q. Which spectroscopic techniques are critical for confirming structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR : Assign resonances to the indolium core (δ 8.5–9.0 ppm for aromatic protons) and butyl chains (δ 0.8–1.5 ppm). Verify counterion presence via ClO₄⁻ absence in spectra .
  • FTIR : Confirm C=N stretching (1600–1650 cm⁻¹) and perchlorate vibrations (1100 cm⁻¹).
  • UV-Vis : Compare experimental λₘₐₓ with TD-DFT calculations to validate π-π* transitions .
    Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) with diode-array detection to quantify impurities (<0.5%) .

Advanced Question

Q. How do solvent polarity and temperature affect aggregation-induced emission (AIE) properties?

Methodological Answer:

  • Experimental Design : Prepare solutions in DCM (low polarity) and glycerol (high polarity). Cool samples to 77 K (liquid N₂) or heat to 353 K.
  • AIE Quantification : Measure photoluminescence intensity vs. concentration. Use dynamic light scattering (DLS) to correlate emission enhancement with nanoparticle size (50–200 nm).
  • Contradiction Resolution : If AIE is absent in polar solvents, check for solvent-induced crystallization via XRD .

Basic Question

Q. What chromatographic methods effectively purify this compound?

Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification.
  • HPLC : Optimize with a C18 column and 0.1% TFA in mobile phase to enhance peak resolution.
  • Ion-Exchange : Remove residual chloride impurities with Dowex® 1X8 resin .

Advanced Question

Q. Which computational approaches model electronic structure and supramolecular interactions?

Methodological Answer:

  • DFT : Calculate HOMO-LUMO gaps (B3LYP/6-31G*) and compare with cyclic voltammetry data.
  • Molecular Dynamics (MD) : Simulate aggregation in explicit solvents (e.g., water/ethanol) using GROMACS. Analyze π-π stacking distances (<3.5 Å) .
  • Validation : Overlay simulated UV-Vis spectra with experimental data to refine parameters .

Basic Question

Q. How can researchers ensure compound stability during storage?

Methodological Answer:

  • Storage Conditions : Keep in amber vials under argon at –20°C. Desiccate with silica gel to prevent hydrolysis.
  • Degradation Monitoring : Run monthly HPLC checks. If degradation exceeds 5%, repurify via recrystallization (MeOH/Et₂O) .

Advanced Question

Q. How to resolve contradictory photoluminescence quantum yield (PLQY) values in literature?

Methodological Answer:

  • Calibration : Use reference standards (e.g., quinine sulfate) under identical instrument settings.
  • Sample Preparation : Ensure degassing (N₂ bubbling) to eliminate oxygen quenching.
  • Systematic Evaluation : Compare PLQY in thin films vs. solutions to isolate aggregation effects .

Basic Question

Q. What safety protocols are essential for handling perchlorate salts?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and flame-resistant lab coats.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation.
  • Waste Disposal : Neutralize perchlorate waste with NaHCO₃ before disposal .

Advanced Question

Q. How to design co-crystallization experiments to study π-π interactions?

Methodological Answer:

  • Co-former Screening : Test dicarboxylic acids (e.g., fumaric acid) via solvent-drop grinding.
  • XRD Analysis : Compare crystal packing with Cambridge Structural Database (CSD) entries for similar indolium salts.
  • Thermal Analysis : Use DSC to identify co-crystal melting points distinct from parent compounds .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate
Reactant of Route 2
3-Butyl-2-[3-(1-butyl-3,3,5-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-en-1-yl]-1,1-dimethyl-1H-benzo[e]indol-3-ium perchlorate

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